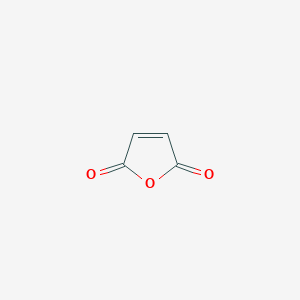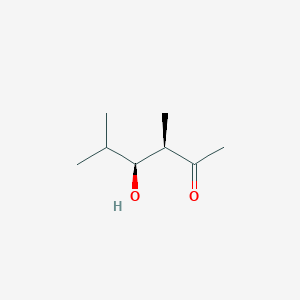
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one, also known as L-erythrulose, is a ketose sugar that is commonly found in nature. It is widely used in the food and cosmetic industries as a natural tanning agent and a skin moisturizer, respectively. L-erythrulose is also used in scientific research for its potential therapeutic applications, particularly in the field of diabetes.
Mecanismo De Acción
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee exerts its therapeutic effects through various mechanisms, including the activation of the insulin signaling pathway, the inhibition of inflammatory signaling pathways, and the regulation of glucose metabolism. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to increase the expression of genes involved in insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, the improvement of insulin sensitivity, and the inhibition of inflammatory signaling pathways. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to have antioxidant properties, which may further contribute to its therapeutic potential in diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee in lab experiments include its natural origin, its low toxicity, and its potential therapeutic effects in diabetes. The limitations of using (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee in lab experiments include its limited solubility in water and its potential variability in purity and composition.
Direcciones Futuras
Future studies on (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee should focus on its potential therapeutic effects in human subjects with diabetes. Further studies are also needed to elucidate the mechanisms underlying the therapeutic effects of (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee, as well as its potential side effects and interactions with other medications. Additionally, studies on the synthesis and purification of (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee should be conducted to improve its purity and consistency.
Métodos De Síntesis
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee can be synthesized through various methods, including enzymatic conversion, chemical synthesis, and microbial fermentation. Enzymatic conversion involves the use of enzymes, such as aldolases, to catalyze the conversion of dihydroxyacetone phosphate to (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee. Chemical synthesis involves the use of chemical reagents to convert dihydroxyacetone to (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee. Microbial fermentation involves the use of microorganisms, such as bacteria and yeast, to produce (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee through metabolic pathways.
Aplicaciones Científicas De Investigación
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has been studied extensively for its potential therapeutic effects, particularly in the treatment of diabetes. Studies have shown that (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee can improve insulin sensitivity and glucose metabolism in animal models of diabetes. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to have antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic potential in diabetes.
Propiedades
Número CAS |
167937-69-1 |
|---|---|
Nombre del producto |
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5(2)8(10)6(3)7(4)9/h5-6,8,10H,1-4H3/t6-,8-/m0/s1 |
Clave InChI |
BNHMGUBZKOAJCU-XPUUQOCRSA-N |
SMILES isomérico |
C[C@H]([C@H](C(C)C)O)C(=O)C |
SMILES |
CC(C)C(C(C)C(=O)C)O |
SMILES canónico |
CC(C)C(C(C)C(=O)C)O |
Sinónimos |
2-Hexanone, 4-hydroxy-3,5-dimethyl-, [S-(R*,S*)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)
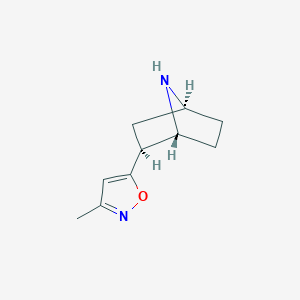
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)
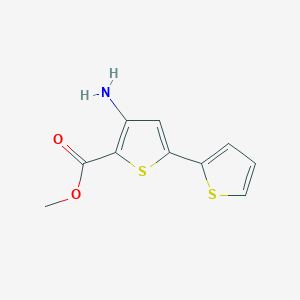
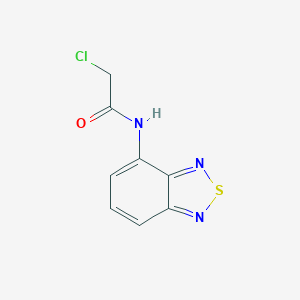
![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
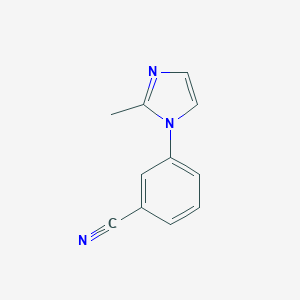
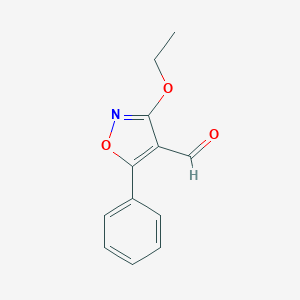

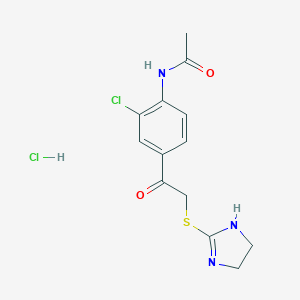

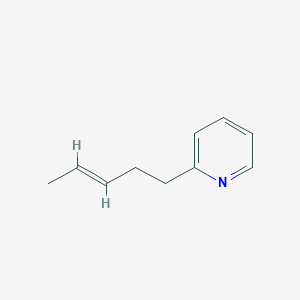
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
